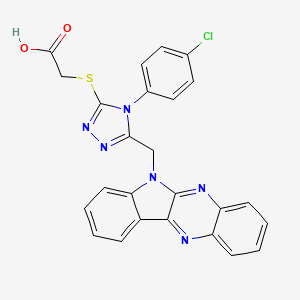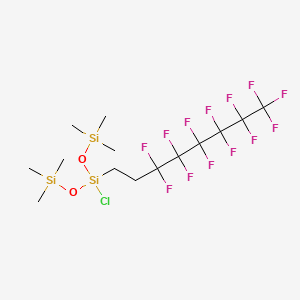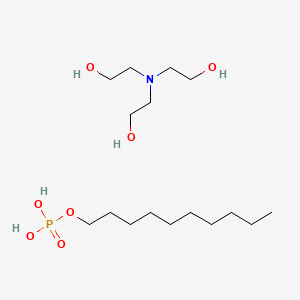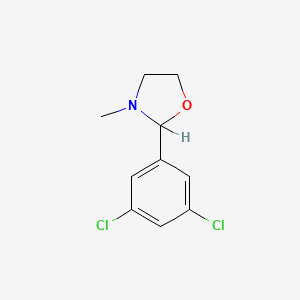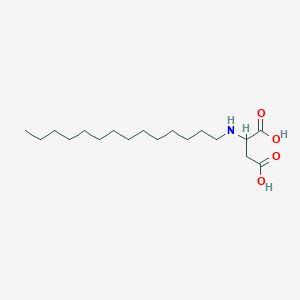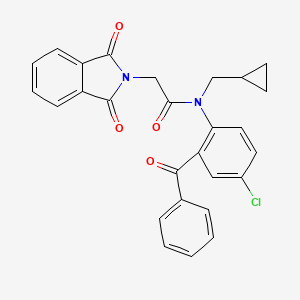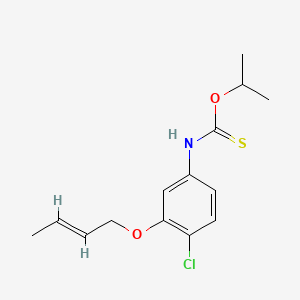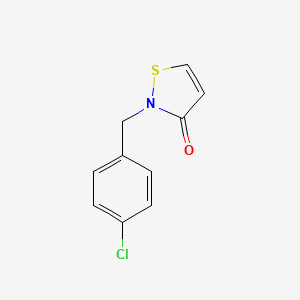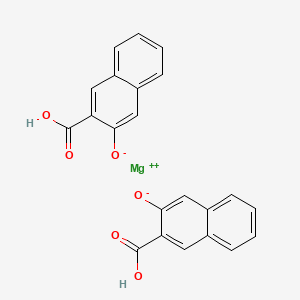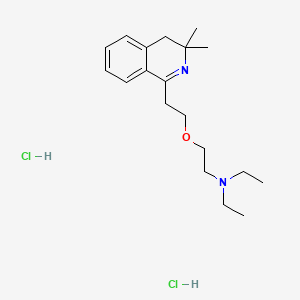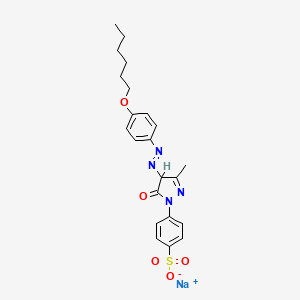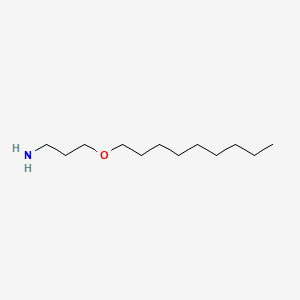
3-Nonoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nonoxypropan-1-amine is an organic compound with the molecular formula C₁₂H₂₇NO. It is characterized by a nonyl group attached to a propanamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Nonoxypropan-1-amine typically involves the reaction of 3-chloropropan-1-amine with nonanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the nonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nonoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine group into primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the nonyl group or the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
3-Nonoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes involving amines.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Nonoxypropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The nonyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
- 3-Methoxypropan-1-amine
- 3-Ethoxypropan-1-amine
- 3-Butoxypropan-1-amine
Comparison: Compared to these similar compounds, 3-Nonoxypropan-1-amine has a longer alkyl chain, which can influence its physical and chemical properties. The longer chain increases hydrophobicity, which can affect solubility and reactivity. This uniqueness makes this compound suitable for specific applications where longer alkyl chains are advantageous .
Propiedades
Número CAS |
16728-62-4 |
|---|---|
Fórmula molecular |
C12H27NO |
Peso molecular |
201.35 g/mol |
Nombre IUPAC |
3-nonoxypropan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h2-13H2,1H3 |
Clave InChI |
ZINQYRQLEDIWQS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


